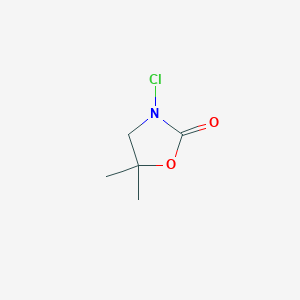
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms, with a chlorine atom and two methyl groups attached to the ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of 5,5-dimethyl-1,3-oxazolidin-2-one with a chlorinating agent. One common method is the chlorination of 5,5-dimethyl-1,3-oxazolidin-2-one using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5,5-Dimethyl-1,3-oxazolidin-2-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction Reactions: Reduction can lead to the formation of 5,5-dimethyl-1,3-oxazolidin-2-one.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 3-amino-5,5-dimethyl-1,3-oxazolidin-2-one or 3-thio-5,5-dimethyl-1,3-oxazolidin-2-one.
Oxidation: Formation of various oxidized oxazolidinone derivatives.
Reduction: Formation of 5,5-dimethyl-1,3-oxazolidin-2-one.
Scientific Research Applications
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its structural similarity to other oxazolidinones.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This binding interferes with the formation of the initiation complex, thereby preventing the translation process and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-oxazolidin-2-one: Lacks the chlorine atom but shares the core structure.
3-(4-Chlorophenyl)-5,5-dimethyl-1,3-oxazolidin-2-one: Contains a chlorophenyl group instead of a chlorine atom.
5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one: Contains a chloromethyl group and a cyclohexyl ring.
Uniqueness
3-Chloro-5,5-dimethyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
CAS No. |
58629-02-0 |
|---|---|
Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
149.57 g/mol |
IUPAC Name |
3-chloro-5,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8ClNO2/c1-5(2)3-7(6)4(8)9-5/h3H2,1-2H3 |
InChI Key |
AOTAGEGHGNHHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)O1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















